1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-

HIV-1 reverse transcriptase NNRTI enzyme inhibition

1-Benzyl-2-(2,6-difluorophenyl)-1H-benzimidazole (CAS 199594-60-0), systematically named 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-, is a fluorinated benzimidazole derivative with molecular formula C20H14F2N2 and a molecular weight of 320.34 g/mol. This compound belongs to the 1,2-substituted benzimidazole class originally developed as nonnucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs).

Molecular Formula C20H14F2N2
Molecular Weight 320.3 g/mol
CAS No. 199594-60-0
Cat. No. B12923055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-
CAS199594-60-0
Molecular FormulaC20H14F2N2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(C=CC=C4F)F
InChIInChI=1S/C20H14F2N2/c21-15-9-6-10-16(22)19(15)20-23-17-11-4-5-12-18(17)24(20)13-14-7-2-1-3-8-14/h1-12H,13H2
InChIKeyKMDLTYJFNYHMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(2,6-difluorophenyl)-1H-benzimidazole (CAS 199594-60-0): Procurement-Grade Benzimidazole NNRTI Probe Compound


1-Benzyl-2-(2,6-difluorophenyl)-1H-benzimidazole (CAS 199594-60-0), systematically named 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-, is a fluorinated benzimidazole derivative with molecular formula C20H14F2N2 and a molecular weight of 320.34 g/mol . This compound belongs to the 1,2-substituted benzimidazole class originally developed as nonnucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) [1]. It features a 2,6-difluorophenyl group at the C2 position and an unsubstituted benzyl group at the N1 position. The compound is covered by expired patent EP0963371B1 [2] and is commercially available at ≥97% purity from multiple specialty chemical suppliers .

Why 1-Benzyl-2-(2,6-difluorophenyl)-1H-benzimidazole (CAS 199594-60-0) Cannot Be Replaced by In-Class Analogs Without Loss of SAR Information


Within the 1,2-substituted benzimidazole NNRTI series, seemingly minor structural modifications produce orders-of-magnitude changes in both enzyme inhibition potency and cellular cytotoxicity profiles [1]. The target compound occupies a specific structural niche—it is the benzyl N1 / 2,6-difluorophenyl C2 regioisomer that lacks the N1 2,6-difluoro substitution and the C4 methyl group present in the best-in-series analogs. Generic substitution with more potent analogs such as the 2,6-difluorobenzyl derivative (compound 28) or the 4-methyl derivative (compound 31) would entirely miss the critical SAR insight that the N1 benzyl 2,6-difluoro motif contributes approximately 169-fold to enzyme inhibition potency [1]. The quantitative evidence below demonstrates precisely why this compound is irreplaceable as a SAR probe and negative-control molecule.

Quantitative Differentiation Evidence for CAS 199594-60-0 vs. Closest Benzimidazole NNRTI Analogs


HIV-1 Wild-Type Reverse Transcriptase Enzyme Inhibition: 169-Fold Potency Differential vs. 2,6-Difluorobenzyl Analog

In a direct head-to-head comparison within the same study, the target compound (compound 30) exhibited an IC50 of 18.6 μM against HIV-1 wild-type reverse transcriptase in an in vitro polymerase assay, compared to IC50 values of 0.11 μM for compound 28 (1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole), 0.20 μM for compound 35 (the 4-methyl best-in-series analog), and 1.6 μM for compound 31 (1-benzyl-2-(2,6-difluorophenyl)-4-methylbenzimidazole) [1]. The percentage inhibition at a 10 μM screening concentration was 71% for the target compound versus 93% for compound 28, 92% for compound 35, and 87% for compound 31 [1]. The 169-fold loss of potency upon removal of the 2,6-difluoro substituents from the N1 benzyl group (comparing compound 30 vs. compound 28) quantitatively defines the indispensable contribution of this fluorine substitution pattern to target engagement [1].

HIV-1 reverse transcriptase NNRTI enzyme inhibition SAR

Cellular Antiviral Activity and Cytotoxicity: Target Compound Fails to Achieve Non-Toxic EC50 in HIV-Infected CEM-SS Cells

In a cytoprotection assay using HIV-1 (NL4-3 isolate)-infected CEM-SS cells, the target compound was designated 'toxic,' indicating that cytotoxicity prevented determination of a meaningful 50% effective concentration (EC50) above 32 μM [1]. In contrast, compound 28 achieved an EC50 of 1.70 μM, compound 35 achieved an EC50 of 0.44 μM, and compound 31 achieved an EC50 of 0.75 μM under identical assay conditions [1]. The selectivity window (EC50 relative to cytotoxicity) is therefore absent for the target compound, whereas compounds 28, 35, and 31 all demonstrated measurable antiviral activity at sub-cytotoxic concentrations [1].

antiviral activity cytotoxicity EC50 CEM-SS HIV-1

Physicochemical Property Differentiation: Melting Point, LogP, and Hydrogen Bonding Profile vs. Closest Analogs

The target compound has a reported melting point of 122–125 °C and an XLogP3-AA value of 4.9, with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) [1]. The closest structural analog lacking only the N1 2,6-difluoro substitution, compound 28 (1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole), has a higher melting point of 138–140 °C, while the 4-methylated analog compound 31 melts at 112–117 °C [1]. The target compound's intermediate melting point, combined with its distinct LogP and hydrogen-bonding profile (compared to the tetra-fluorinated compound 28), provides a differentiable solid-state and solubility fingerprint relevant to formulation, cocrystallization, and analytical method development [1].

physicochemical properties melting point LogP crystallinity

Structural Role as a SAR Probe: Defining the N1 2,6-Difluoro Pharmacophoric Requirement in Benzimidazole NNRTIs

The target compound is the only member of the Roth et al. (1997) benzimidazole NNRTI series that pairs an unsubstituted benzyl group at N1 with a 2,6-difluorophenyl group at C2, enabling direct isolation of the N1 benzyl fluorination effect on potency [1]. The removal of the two fluorine atoms from the N1 benzyl (comparing compound 30 to compound 28) results in a 169-fold decrease in IC50, demonstrating that the 2,6-difluoro substitution on the N1 benzyl is a pharmacophoric requirement for high-affinity binding to the HIV-1 RT allosteric pocket [1]. This contrasts with the C4 methyl effect alone (comparing compound 30 to compound 31), which recovers only ~11.6-fold of the lost potency, indicating that the N1 fluorine motif and the C4 methyl group act through partially distinct binding interactions [1]. The patent literature explicitly claims both the benzyl (compound 30) and 2,6-difluorobenzyl (compound 28) variants as part of the same invention, confirming that compound 30 was deliberately synthesized and tested as a comparator to establish the fluorine SAR [2].

structure-activity relationship pharmacophore NNRTI binding pocket fluorine substitution

Procurement-Driven Application Scenarios for 1-Benzyl-2-(2,6-difluorophenyl)-1H-benzimidazole (CAS 199594-60-0)


HIV-1 NNRTI SAR Probe: Quantitative Negative Control for N1-Benzyl Fluorination Studies

This compound is the definitive negative control for any HIV-1 reverse transcriptase inhibition assay where the contribution of the N1 2,6-difluoro substitution must be quantified. As demonstrated by Roth et al. (1997), the target compound (IC50 = 18.6 μM) and its 2,6-difluorobenzyl counterpart compound 28 (IC50 = 0.11 μM) form a matched molecular pair that isolates a 169-fold potency differential attributable solely to the two fluorine atoms on the N1 benzyl ring [1]. Procurement of both compounds enables precise pharmacophore validation in enzymatic and cell-based assays.

Cytotoxicity Benchmarking in Benzimidazole NNRTI Lead Optimization

The target compound is uniquely classified as 'toxic' in the HIV-1 CEM-SS cytoprotection assay (EC50 not determinable above 32 μM), whereas its closest active analogs (compounds 28, 31, and 35) achieve EC50 values between 0.44 and 1.70 μM [1]. This positions the compound as a cytotoxicity benchmark for establishing the lower boundary of the therapeutic window in any benzimidazole NNRTI optimization program, and as a tool to assess whether observed cytotoxicity in novel analogs correlates with loss of the N1 2,6-difluoro motif.

Crystallography and Molecular Modeling: NNRTI Binding Pocket Occupancy Studies

The structural studies by Morningstar et al. (2009) on the 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole series demonstrated that C4 substituent orientation substantially influences antiviral activity through π-stacking and van der Waals interactions in the NNRTI binding pocket [2]. The target compound, lacking both the N1 2,6-difluoro groups and the C4 methyl substituent, provides a minimal scaffold for co-crystallography or molecular dynamics simulations aimed at deconvoluting the individual contributions of each substituent to binding pocket occupancy and inhibitor geometry.

Analytical Reference Standard for Fluorinated Benzimidazole Purity and Identity Testing

With a well-characterized melting point of 122–125 °C, an XLogP3-AA of 4.9, a density of 1.22 g/cm³, and a boiling point of 487.9 °C at 760 mmHg, this compound serves as a chromatographic and thermal analysis reference standard for the broader class of fluorinated benzimidazole NNRTIs . Its intermediate melting point (between compound 31 at 112–117 °C and compound 28 at 138–140 °C) enables its use as a system suitability standard in differential scanning calorimetry (DSC) method development for benzimidazole polymorph screening [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.